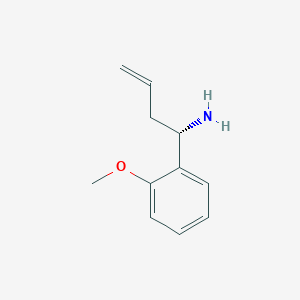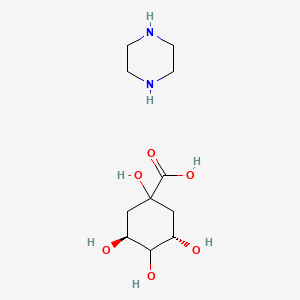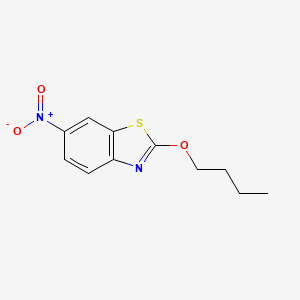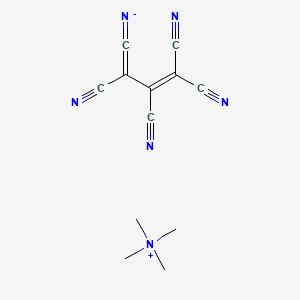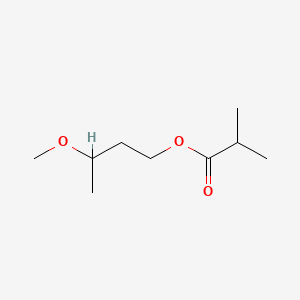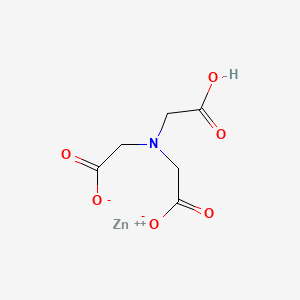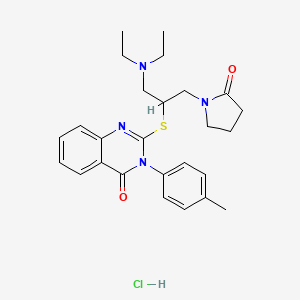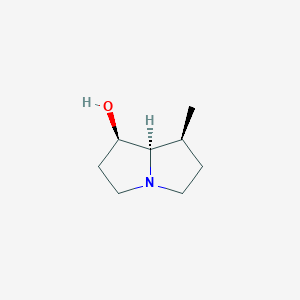
Retronecanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retronecanol is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, in particular, is derived from the reduction of retronecine, another pyrrolizidine alkaloid. It is characterized by its unique structure, which includes a pyrrolizidine ring system with hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions: Retronecanol can be synthesized through the reduction of retronecine. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure. The hydrogenation process selectively reduces the double bond in retronecine, yielding this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction of retronecine from natural sources, such as the seeds of Crotalaria species. The extracted retronecine is then subjected to hydrogenation to produce this compound. This method is preferred due to the availability of natural sources and the relatively simple hydrogenation process .
化学反应分析
Types of Reactions: Retronecanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form retronecanone.
Reduction: As mentioned earlier, this compound is produced by the reduction of retronecine.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Acetic anhydride, pyridine.
Major Products Formed:
Oxidation: Retronecanone.
Reduction: Desoxythis compound.
Substitution: Acetylated this compound derivatives.
科学研究应用
Retronecanol has several scientific research applications across various fields:
Chemistry: this compound is used as a starting material for the synthesis of other pyrrolizidine alkaloids.
Biology: In biological research, this compound is studied for its potential toxicological effects.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of retronecanol involves its interaction with cellular components, leading to various biological effects. This compound is known to undergo metabolic activation in the liver, forming reactive intermediates that can bind to cellular macromolecules such as DNA and proteins. This binding can result in cellular damage and toxicity .
Molecular Targets and Pathways:
DNA: this compound metabolites can form adducts with DNA, leading to mutations and potential carcinogenic effects.
Proteins: Binding of this compound metabolites to proteins can disrupt normal cellular functions, contributing to its toxic effects.
相似化合物的比较
Retronecine: The precursor to retronecanol, characterized by an additional double bond.
Heliotridane: Another pyrrolizidine alkaloid with a different hydroxylation pattern.
Platynecine: A related compound with a similar pyrrolizidine ring system but different functional groups.
Uniqueness: this compound’s uniqueness lies in its specific hydroxylation and reduced form, which confer distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
567-39-5 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC 名称 |
(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
InChI 键 |
PGMBNUMLNAJSJR-XLPZGREQSA-N |
手性 SMILES |
C[C@H]1CCN2[C@H]1[C@@H](CC2)O |
规范 SMILES |
CC1CCN2C1C(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


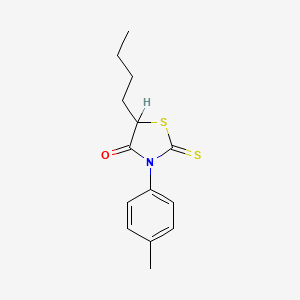
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
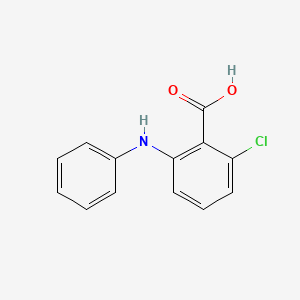
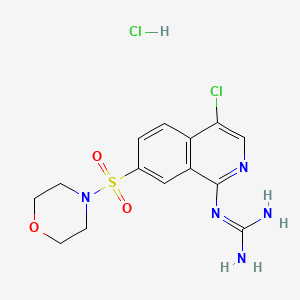
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)

![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
